![molecular formula C8H10N4O B1277009 [(Z)-1-吡啶-3-乙叉基亚氨基]脲 CAS No. 6335-40-6](/img/structure/B1277009.png)

[(Z)-1-吡啶-3-乙叉基亚氨基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

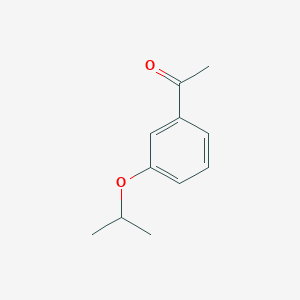

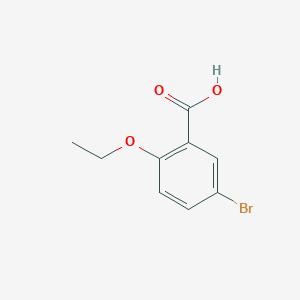

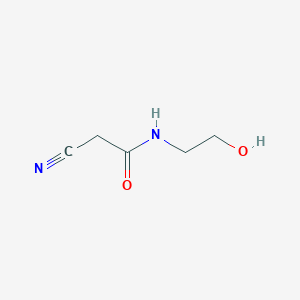

[(Z)-1-pyridin-3-ylethylideneamino]urea is a compound that falls within the class of pyridyl ureas, which are known for their ability to form hydrogen bonds and complex with various molecules. The pyridyl urea moiety is a versatile functional group in medicinal chemistry and coordination chemistry due to its potential for intramolecular and intermolecular interactions.

Synthesis Analysis

The synthesis of pyridine-2-yl substituted ureas, which are structurally related to [(Z)-1-pyridin-3-ylethylideneamino]urea, can be achieved through C–H functionalization of pyridine N-oxides with dialkylcyanamides. This method is solvent- and halide-free, providing an atom-economical approach to a wide range of pyridine-2-yl substituted ureas. The process is noted for its high yields and the ability to tolerate various functional groups on the pyridine ring .

Molecular Structure Analysis

The molecular structure of pyridyl ureas is significant for their conformational behavior and binding properties. For instance, pyrid-2-yl ureas can exist in different conformational isomers, such as the (E,Z) and (Z,Z) forms. The equilibrium between these forms can be influenced by substituents on the pyridine ring. In the case of certain pyridyl ureas, a strong preference for the (E,Z) form has been observed, which is facilitated by positively charged substituents .

Chemical Reactions Analysis

Pyridyl ureas are capable of binding to various molecules through hydrogen bonding. For example, pyrid-2-yl ureas have been shown to bind cytosine with varying binding constants, depending on the nature of the substituents. Electron-withdrawing groups enhance the intermolecular complexation with cytosine, indicating the potential of pyridyl ureas in molecular recognition and potentially in drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridyl ureas are influenced by their ability to form coordination complexes and hydrogen-bonded structures. Zinc(II) complexes of a urea-functionalized pyridyl ligand demonstrate the versatility of these compounds in forming both finite and infinite structures. The coordination with sulfate ions and the formation of hydrogen bonds lead to diverse structures such as a 2D grid and a 1D organic–inorganic hybrid framework. These complexes also exhibit altered solid-state emission spectra, indicating changes in their photophysical properties upon complexation .

科学研究应用

1. 构象研究和络合

包括类似于 [(Z)-1-吡啶-3-乙叉基亚氨基]脲的化合物的吡啶-2-基脲在其构象异构体和与其他分子的络合中表现出有趣的行为。这些化合物可以与胞嘧啶(遗传物质的基本组成部分)结合,表明它们在研究分子相互作用和设计新药或分子探针方面的潜力 (Chien 等人,2004 年)。

2. 荧光和传感应用

已经开发出荧光吡啶-2-基脲,它们在存在强有机酸时会发出光。这些化合物在传感和检测技术中具有潜在应用,突出了脲衍生物在化学传感器领域中的效用 (Jordan 等人,2010 年)。

3. 氢氟化和生物等排体开发

将炔胺氢氟化以生成氟代烯胺证明了吡啶-脲衍生物在药物化学中的潜力。这些化合物充当脲类的生物等排体,为药物开发和生物学研究提供了新的可能性 (Métayer 等人,2015 年)。

4. 吡啶-2-基取代脲的无溶剂合成

已经开发出一种新型的、环保的吡啶-2-基取代脲合成方法。该方法既不含溶剂也不含卤化物,表明该化合物在可持续化学和绿色合成方法中的作用 (Rassadin 等人,2016 年)。

属性

IUPAC Name |

[(Z)-1-pyridin-3-ylethylideneamino]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13)/b11-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODYXTJELSPOJM-WDZFZDKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)N)/C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00417917 |

Source

|

| Record name | NSC29557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00417917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-1-pyridin-3-ylethylideneamino]urea | |

CAS RN |

6335-40-6 |

Source

|

| Record name | NSC29557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC29557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00417917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)